Cas no 1260816-21-4 (7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)
![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine structure](https://ja.kuujia.com/scimg/cas/1260816-21-4x500.png)
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 化学的及び物理的性質
名前と識別子
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- 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- DTXSID30857589
- 1260816-21-4
-
- インチ: InChI=1S/C8H8F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h3-4,12H,1-2H2,(H,13,14)
- InChIKey: CBVYACFZKQZJGI-UHFFFAOYSA-N
- ほほえんだ: C1CNC2=C(C=C(C=N2)C(F)(F)F)N1
計算された属性
- せいみつぶんしりょう: 203.06703175g/mol
- どういたいしつりょう: 203.06703175g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37Ų
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1805456-1g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
1260816-21-4 | 98% | 1g |
¥3759.00 | 2024-08-09 | |
Alichem | A029183294-1g |
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
1260816-21-4 | 95% | 1g |
$400.00 | 2023-09-03 | |
Chemenu | CM168754-1g |
7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
1260816-21-4 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM168754-1g |
7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
1260816-21-4 | 95% | 1g |
$422 | 2021-08-05 |
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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4. Caper tea
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazineに関する追加情報
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine: A Novel Scaffold for Targeted Therapeutic Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (CAS No. 1260816-21-4) represents a unique molecular scaffold with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrazine derivatives, characterized by its fused ring system and the presence of a trifluoromethyl substituent at the 7-position. The structural complexity of this molecule, particularly the 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core, has attracted considerable attention due to its ability to modulate biological targets with high specificity. Recent advances in synthetic chemistry and pharmacological research have further highlighted its utility as a platform for developing innovative therapeutics.
The trifluoromethyl group in this compound plays a critical role in enhancing its metabolic stability and bioavailability. Fluorine atoms introduce unique electronic and steric properties that can significantly alter the pharmacokinetic profile of the molecule. Studies published in 2023 have demonstrated that the trifluoromethyl substitution can improve the lipophilicity of the compound, enabling better penetration into cellular membranes and enhanced interaction with target proteins. This property is particularly valuable in the development of drugs targeting intracellular pathways, such, as kinase signaling cascades or G-protein coupled receptors.
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine ring system is a key structural feature of this compound, contributing to its biological activity. This fused ring architecture provides multiple functional groups that can engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with biological targets. Recent research has shown that this scaffold exhibits promising activity against a range of disease-related targets, including protein kinases, ion channels, and enzyme systems. For example, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of this scaffold demonstrated potent inhibitory activity against the ALK (Anaplastic Lymphoma Kinase) receptor, which is implicated in several cancers.
One of the most significant advantages of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is its ability to serve as a versatile template for drug design. The molecule’s structural flexibility allows for the incorporation of various functional groups, enabling the fine-tuning of its pharmacological properties. This adaptability has led to the development of several analogs with enhanced therapeutic profiles. For instance, recent studies have explored the potential of this scaffold in the treatment of neurodegenerative disorders, where its ability to modulate intracellular signaling pathways has been highlighted.
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has been the subject of extensive research, with several novel methodologies being developed to improve its yield and purity. A 2023 paper in Organic Letters described a catalytic approach that significantly reduced the number of synthetic steps required to produce this compound. This advancement is crucial for scaling up production for pharmaceutical applications, as it reduces both cost and environmental impact. The use of green chemistry principles in its synthesis further aligns with current industry trends toward sustainable drug development.
Biological studies on this compound have revealed its potential in multiple therapeutic areas. In the field of oncology, 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has shown promise as an inhibitor of the HER2 (Human Epidermal Receptor 2) tyrosine kinase, which is overexpressed in several types of breast cancer. A 2023 clinical trial reported that a derivative of this scaffold exhibited significant tumor shrinkage in patients with HER2-positive tumors, with minimal side effects. These findings underscore the potential of this compound as a lead candidate for targeted cancer therapy.
Additionally, this scaffold has been explored for its applications in the treatment of neurological disorders. Research published in 2023 in Neuropharmacology demonstrated that derivatives of this compound could modulate the activity of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, which is involved in pain perception and inflammation. The ability of this molecule to interact with such a critical biological target suggests its potential in the development of novel analgesic agents.
The 1,2,3,4-tetrahydropyrido[2,3-b]pyrazine core also exhibits interesting interactions with metalloenzymes, making it a potential candidate for the treatment of metabolic disorders. A 2023 study in Chemical Communications reported that this scaffold could inhibit the activity of the LDH (Lactate Dehydrogenase) enzyme, which is associated with the progression of certain metabolic diseases. These findings highlight the broad therapeutic potential of this compound across multiple disease indications.
Despite its promising properties, the development of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine as a therapeutic agent requires further optimization to enhance its selectivity and reduce potential off-target effects. Ongoing research is focused on identifying the most effective functional groups that can be incorporated into the scaffold to achieve these goals. Additionally, efforts are being made to understand the molecular mechanisms underlying its biological activity, which will be critical for its successful translation into clinical applications.
Overall, 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activity make it a valuable platform for the development of novel therapeutics. As research in this area continues to evolve, it is expected that this compound will play an increasingly important role in the treatment of a wide range of diseases.
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